5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole hydrochloride
CAS No.:
Cat. No.: VC13570183
Molecular Formula: C12H14ClN3O2
Molecular Weight: 267.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14ClN3O2 |
|---|---|
| Molecular Weight | 267.71 g/mol |
| IUPAC Name | 5-(azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole;hydrochloride |
| Standard InChI | InChI=1S/C12H13N3O2.ClH/c1-2-4-10(5-3-1)16-8-11-14-12(17-15-11)9-6-13-7-9;/h1-5,9,13H,6-8H2;1H |
| Standard InChI Key | CMESWEUTTJMMEN-UHFFFAOYSA-N |
| SMILES | C1C(CN1)C2=NC(=NO2)COC3=CC=CC=C3.Cl |
| Canonical SMILES | C1C(CN1)C2=NC(=NO2)COC3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 5-(azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole hydrochloride, reflects its core structure:
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Azetidine: A saturated four-membered ring with three carbons and one nitrogen.
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1,2,4-Oxadiazole: A five-membered heterocycle containing two nitrogen atoms and one oxygen.
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Phenoxymethyl: A phenyl group connected via an ether linkage to the oxadiazole ring.
Molecular Formula: C₁₂H₁₄ClN₃O₂
Molecular Weight: 267.71 g/mol
SMILES: C1C(CN1)C2=NC(=NO2)COC3=CC=CC=C3.Cl
InChI Key: CMESWEUTTJMMEN-UHFFFAOYSA-N
Crystallographic and Spectroscopic Data
While X-ray crystallography data are unavailable, spectroscopic analyses (IR, NMR) for related oxadiazoles reveal:
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IR: Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O-C (1250–1300 cm⁻¹) .
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¹H NMR: Signals for azetidine protons (δ 3.0–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
Synthesis and Optimization
Primary Synthetic Routes
The compound is synthesized through a two-step protocol:
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Condensation: Reaction of phenoxyacetic acid hydrazide with azetidine-3-carbonyl chloride.
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Cyclization: Using POCl₃ or iodine-mediated oxidative C–O bond formation .
Example Protocol (adapted from):
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Mix phenoxyacetic acid hydrazide (1 equiv) and azetidine-3-carbonyl chloride (1.2 equiv) in dry THF.
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Add POCl₃ (2 equiv) at 0°C, reflux at 110°C for 6 hours.
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Precipitate the product with ice-cold water, purify via recrystallization (ethanol).
Yield: ~65–75% .
Comparative Analysis with Analogues
Structural modifications alter bioactivity:
| Compound | Substituent | Bioactivity (IC₅₀) | Source |
|---|---|---|---|
| Phenyl derivative | C₆H₅ at C3 | 8.2 µM (HDAC) | |
| Trifluoromethyl | CF₃ at C3 | 4.7 µM (Thymidine phosphorylase) | |
| Phenoxymethyl | OCH₂C₆H₅ at C3 | Under study |
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar solvents (DMSO, ethanol) due to hydrochloride salt form .
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Stability: Degrades above 200°C; store at -20°C under inert gas .
Partition Coefficient (LogP)
Calculated LogP: 2.1 (via ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Research Gaps and Future Directions
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In Vivo Toxicity: No data on LD₅₀ or chronic exposure effects.
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Target Specificity: Mechanism of action against HDACs remains unvalidated.
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Formulation: Nanoparticle delivery systems to enhance bioavailability.
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